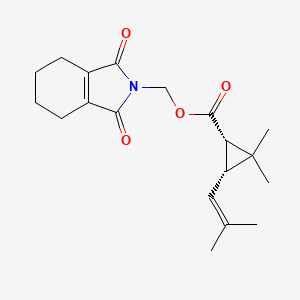
(+)-cis-Tetramethrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis-Tetramethrin is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Toxicological Studies
Enantioselective Toxicity
Research has shown that (+)-cis-Tetramethrin exhibits enantioselective toxicity, particularly in aquatic organisms such as zebrafish. A study investigated the acute toxicity of (+)-Tet and its enantiomers at different developmental stages of zebrafish. The results indicated that the lethal concentration (LC50) values varied significantly among the enantiomers, with (+)-Tet being the most toxic, followed by the racemate (±)-Tet and then (−)-Tet. Specifically, the LC50 for (+)-Tet was found to be 0.49±0.53mg L, demonstrating a marked increase in toxicity compared to its counterparts .
Gene Expression Effects
The study also examined the effects of this compound on gene expression related to endocrine disruption and immunotoxicity. The exposure resulted in significant alterations in the expression of estrogen-related genes such as vtg1 and vtg2, highlighting its potential impact on aquatic ecosystems .
Pest Control Applications
Insecticidal Efficacy
this compound is recognized for its rapid knockdown effects on various pests, including mosquitoes and flies. It is commonly used in residential and commercial pest control settings due to its effectiveness in low concentrations. For instance, studies have shown that it can achieve effective mortality rates against common pests like houseflies and cockroaches .
Commercial Use
The compound is utilized in various formulations for indoor and outdoor pest control. It is applied through space sprays, fogging, and residual treatments in agricultural and non-agricultural settings. Its application includes treating ornamental plants and controlling pests in public health initiatives .
Environmental Impact Studies
Bioconcentration Studies
Research has highlighted the bioconcentration potential of this compound in aquatic environments. A significant finding from toxicological assessments indicated that bioconcentration factors (BCFs) were higher for (+)-Tet compared to its enantiomers, suggesting a greater risk of accumulation in aquatic organisms . This raises concerns about its environmental persistence and potential ecological impacts.
Human Exposure Assessments
Environmental studies have also focused on human exposure pathways to pyrethroids like this compound. Investigations into dietary and non-dietary exposures have been conducted to assess risks associated with residential use, particularly among children . The findings emphasize the need for careful monitoring and regulation to mitigate potential health risks.
Case Studies
属性
CAS 编号 |
51348-90-4 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15-/m1/s1 |
InChI 键 |
CXBMCYHAMVGWJQ-HUUCEWRRSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
手性 SMILES |
CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Key on ui other cas no. |
51348-91-5 51348-90-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















